N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide
CAS No.:
Cat. No.: VC15281105
Molecular Formula: C16H15N3O4
Molecular Weight: 313.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3O4 |
|---|---|
| Molecular Weight | 313.31 g/mol |
| IUPAC Name | N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C16H15N3O4/c1-2-9-21-12-7-5-11(6-8-12)14-15(19-23-18-14)17-16(20)13-4-3-10-22-13/h3-8,10H,2,9H2,1H3,(H,17,19,20) |
| Standard InChI Key | ULFOSOQHOVIGSE-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,5-oxadiazole ring (also known as furazan) linked to a furan-2-carboxamide moiety at position 3 and a 4-propoxyphenyl group at position 4 (Figure 1). The oxadiazole ring, a five-membered heterocycle with two nitrogen atoms, contributes to electron-deficient characteristics, enhancing reactivity toward nucleophilic agents. The propoxyphenyl substituent introduces lipophilicity, potentially improving membrane permeability, while the furan carboxamide group offers hydrogen-bonding sites for target interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₄ | |
| Molecular Weight | 313.31 g/mol | |
| Solubility | Moderate in DMSO, chloroform | |
| Melting Point | 168–172°C (predicted) | |
| LogP (Octanol-Water) | 2.8 (calculated) |
Spectral Characterization
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¹H NMR: Peaks at δ 8.21 ppm (furan H-3), δ 7.45–7.32 ppm (phenyl protons), and δ 4.12 ppm (propoxy –OCH₂–) confirm the structure.
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IR Spectroscopy: Stretching vibrations at 1675 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (oxadiazole C=N) align with functional groups.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a three-step protocol:
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Formation of 4-(4-Propoxyphenyl)-1,2,5-oxadiazol-3-amine: Reaction of 4-propoxyphenylacetonitrile with hydroxylamine under acidic conditions yields the oxadiazole precursor.
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Coupling with Furan-2-carbonyl Chloride: Amide bond formation via Schotten-Baumann reaction at 0–5°C in dichloromethane.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Key Challenges:
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Oxadiazole ring instability under strong acids/bases necessitates pH control.
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Propoxy group oxidation risks require inert atmospheres during synthesis.
Yield Optimization
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Temperature: Maintaining 0–5°C during acylation minimizes side reactions (yield increases from 45% to 72%).
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Catalysts: Triethylamine (2 eq.) enhances furan-2-carbonyl chloride reactivity.
Biological Activity and Mechanisms
Antimicrobial Effects
Oxadiazoles with lipophilic substituents exhibit broad-spectrum activity. A related compound, N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide, inhibits Staphylococcus aureus (MIC = 8 µg/mL). The propoxy group in this compound may similarly disrupt microbial membrane integrity.
Enzymatic Interactions
Molecular docking simulations predict strong binding (ΔG = −9.2 kcal/mol) to TS via hydrogen bonds with Arg21 and π-π stacking with the oxadiazole ring . This aligns with experimental IC₅₀ values of 2.3 µM for telomerase inhibition in gastric cancer cells .
Applications in Material Science
Organic Electronics
The electron-deficient oxadiazole core facilitates electron transport in OLEDs. Derivatives achieve luminance efficiencies of 12 cd/A, comparable to standard materials like Alq₃.
Polymer Stabilizers
As a UV absorber, the compound’s conjugated system quenches reactive oxygen species (ROS) in polyethylene films, extending lifespan by 40% under accelerated aging tests.
Future Directions
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